
Sodiumd-ascorbate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ascorbate is a mineral salt of ascorbic acid (vitamin C). It is known for its antioxidant properties and is commonly used as a food additive and dietary supplement. The molecular formula of sodium ascorbate is C6H7NaO6 . It is less acidic compared to ascorbic acid, making it more suitable for individuals with sensitive stomachs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ascorbate is typically synthesized by dissolving ascorbic acid in water and adding an equivalent amount of sodium bicarbonate. The reaction produces sodium ascorbate, carbon dioxide, and water . The reaction can be represented as:
C6H8O6 (ascorbic acid) + NaHCO3 (sodium bicarbonate) → C6H7NaO6 (sodium ascorbate) + CO2 + H2O
Industrial Production Methods: In industrial settings, the production of sodium ascorbate involves dissolving ascorbic acid in water, followed by the addition of sodium bicarbonate. The mixture is then agitated, and isopropanol is added to precipitate the sodium ascorbate. The precipitate is filtered, washed with isopropanol, and dried under vacuum or in an inert atmosphere .
Types of Reactions:
Oxidation: Sodium ascorbate can undergo oxidation to form dehydroascorbic acid.
Reduction: Sodium ascorbate can act as a reducing agent, converting oxidized compounds back to their reduced forms.
Common Reagents and Conditions:
Oxidation: Catalyzed by metal ions (e.g., Fe³⁺, Cu²⁺).
Reduction: Often occurs in the presence of hydrogen peroxide.
Substitution: Typically involves organic solvents and mild temperatures.
Major Products:
Dehydroascorbic acid: from oxidation.
Reduced forms of various compounds: from reduction reactions.
Scientific Research Applications
Sodium ascorbate has a wide range of applications in scientific research:
Mechanism of Action
Sodium ascorbate exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) such as superoxide anion radicals and singlet oxygen, thereby protecting cells from oxidative damage . It also serves as a cofactor for various enzymes, including those involved in collagen synthesis and neurotransmitter production . The sodium-dependent vitamin C transporters (SVCT1 and SVCT2) facilitate its uptake into cells .
Comparison with Similar Compounds
Ascorbic Acid: The pure, acidic form of vitamin C.
Calcium Ascorbate: Another mineral ascorbate, providing both calcium and vitamin C.
Uniqueness: Sodium ascorbate is unique in its balance of providing vitamin C while being less acidic, making it more tolerable for those with gastrointestinal sensitivity. It also offers the benefits of sodium, which can be advantageous in certain dietary contexts .
Properties
Molecular Formula |
C6H7NaO6 |
|---|---|
Molecular Weight |
198.11 g/mol |
IUPAC Name |
sodium;(2S)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate |
InChI |
InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5+;/m1./s1 |
InChI Key |
PPASLZSBLFJQEF-LNPKWJEUSA-M |
Isomeric SMILES |
C([C@H]([C@H]1C(=C(C(=O)O1)[O-])O)O)O.[Na+] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



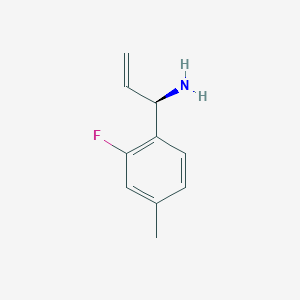
![cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl](/img/structure/B15237950.png)

![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237973.png)
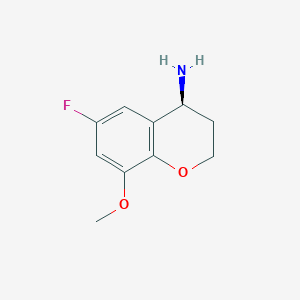
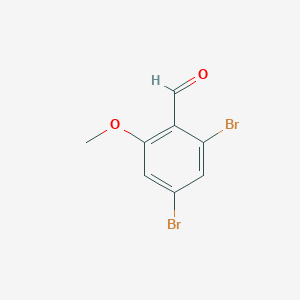
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-fluorobenzoate](/img/structure/B15237983.png)
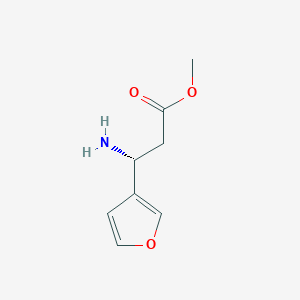

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B15237999.png)

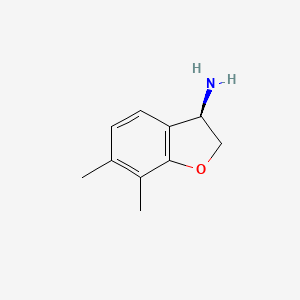
![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B15238030.png)
